molecular formula C10H11Br2NO2 B8765391 5-(3,4-Dibromobutyl)picolinic acid CAS No. 37642-33-4

5-(3,4-Dibromobutyl)picolinic acid

Cat. No.: B8765391
CAS No.: 37642-33-4
M. Wt: 337.01 g/mol
InChI Key: BHLDVPHVPKRBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dibromobutyl)picolinic acid is a halogenated picolinic acid derivative characterized by a dibrominated butyl chain at the 5-position of the picolinic acid scaffold. Picolinic acid, a pyridine carboxylic acid, serves as a critical pharmacophore in medicinal chemistry due to its metal-chelating properties and structural versatility . The compound gained prominence as a dopamine β-hydroxylase (DBH) inhibitor, a therapeutic target for hypertension and neurological disorders, as reported by Hidaka et al. (1972) . Its 3,4-dibromobutyl substituent distinguishes it from other DBH inhibitors, influencing its lipophilicity, binding affinity, and metabolic stability.

Properties

CAS No.

37642-33-4

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

5-(3,4-dibromobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H11Br2NO2/c11-5-8(12)3-1-7-2-4-9(10(14)15)13-6-7/h2,4,6,8H,1,3,5H2,(H,14,15)

InChI Key

BHLDVPHVPKRBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCC(CBr)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-(3,4-dibromobutyl)picolinic acid are best understood through comparison with structurally related picolinic acid derivatives (Table 1). Key analogues include:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituent Key Biological Activity Solubility/Stability Reference
This compound 3,4-dibromobutyl DBH inhibition Moderate solubility; high lipophilicity due to bromine
Bupicomide (5-(n-butyl)picolinamine) n-butyl DBH inhibition; antihypertensive Higher aqueous solubility
5-(4-Chlorobutyl)picolinic acid 4-chlorobutyl DBH inhibition Lower stability vs. brominated analogues
Fusaric acid derivative (qy17) 4-butylphenyl Antibacterial (Enterococcus faecium) High solubility and stability
4-Chloropicolinic acid 4-chloro Metabolic intermediate High yield (66% synthesis)
Key Findings

Substituent Effects on Bioactivity Halogenation: The bromine atoms in this compound enhance its lipophilicity and binding to hydrophobic enzyme pockets compared to non-halogenated analogues like bupicomide. Chlorine vs. Bromine: 5-(4-chlorobutyl)picolinic acid, a chloro-analogue, exhibits weaker DBH inhibition and lower stability than the dibrominated compound, likely due to reduced electron-withdrawing effects and weaker van der Waals interactions .

Branching and Aromaticity

  • Fusaric acid derivatives (e.g., qy17) with aromatic substituents (4-butylphenyl) demonstrate superior antibacterial activity but lack DBH inhibition. This highlights the role of substituent aromaticity in target specificity .
  • Linear alkyl chains (e.g., n-butyl in bupicomide) improve solubility but may reduce target affinity compared to halogenated chains .

Synthetic Yields and Stability

  • Halogenated picolinic acids, such as 4-chloropicolinic acid, are synthesized in higher yields (66%) compared to methylated derivatives (25% for 3-methylpicolinic acid), suggesting halogenation favors reaction efficiency .
  • Stability assays for fusaric acid analogues (qy17 vs. qy20) reveal that linear alkyl groups enhance stability in biological matrices, a property likely shared by this compound due to its rigid brominated chain .

Metal Interaction and Enzyme Inhibition Picolinic acid derivatives with carboxyl groups (e.g., 5-(3,4-dicarboxylphenyl)picolinic acid) form coordination complexes with metals, unlike brominated analogues. This distinction limits this compound’s utility in material science but enhances its specificity for DBH, a non-metal-dependent enzyme . DBH inhibition by this compound is unaffected by metal chelators, unlike enzymes such as 2-aminophenol 1,6-dioxygenase, which requires ferrous iron .

Mechanistic Insights
  • DBH Inhibition : The dibromobutyl group likely obstructs substrate access to DBH’s active site, a mechanism shared by bupicomide but enhanced by bromine’s steric bulk .
  • Antibacterial vs. Neurological Targets : Fusaric acid derivatives (qy17) target bacterial membranes, whereas halogenated picolinic acids like this compound interact with eukaryotic enzymes, underscoring substituent-driven target divergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.